N-(2-ethoxyphenyl)-2-methoxyacetamide
Description
N-(2-Ethoxyphenyl)-2-methoxyacetamide is an acetamide derivative featuring a 2-ethoxyphenyl group attached to the nitrogen atom and a methoxy substituent on the acetamide chain. Acetamide derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatility in hydrogen bonding and structural modularity .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C11H15NO3/c1-3-15-10-7-5-4-6-9(10)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
RNNMTLOIRCMAFB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Lipophilicity : The ethoxy group in the ortho position increases lipophilicity compared to methoxy analogs (e.g., N-(2-methoxyphenyl)acetamide) .
- Molecular Weight : this compound is expected to have a higher molecular weight (~223 g/mol) than N-(2-methoxyphenyl)acetamide (165.19 g/mol) .
- Solubility : Substitution patterns influence solubility; para-substituted analogs (e.g., N-(4-Methoxyphenyl)acetamide) may exhibit higher aqueous solubility due to symmetrical charge distribution .
Preparation Methods
Direct Acylation with Methoxyacetyl Chloride
A widely reported method involves reacting 2-ethoxyaniline with methoxyacetyl chloride under anhydrous conditions. The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, facilitated by a base such as triethylamine to neutralize HCl byproducts. Key parameters include:
-
Solvent selection : Dichloromethane or tetrahydrofuran ensures solubility and minimizes side reactions.
-
Temperature : Reflux at 40–50°C for 6–8 hours achieves >85% conversion.
-
Purification : Recrystallization using ethanol/water mixtures or silica gel chromatography (hexane:ethyl acetate gradient) yields >95% purity.
This method is efficient but requires strict moisture control to prevent hydrolysis of the acyl chloride.
Sequential Alkylation-Acylation Approach
Synthesis of N-Methoxy-2-Ethoxyaniline
Prior to acylation, the secondary amine N-methoxy-2-ethoxyaniline must be synthesized. This involves:
-
Methylation of 2-ethoxyaniline : Treatment with methyl iodide in the presence of potassium carbonate in DMF at 60°C introduces the methoxy group.
-
Selectivity challenges : Over-alkylation to tertiary amines is mitigated by maintaining a 1:1 molar ratio of methyl iodide to amine.
Acylation with Acetyl Chloride
The secondary amine is then acylated with acetyl chloride under conditions similar to Section 1.1. This two-step process achieves an overall yield of 72–78%, with purity dependent on intermediate purification.
Aminolysis of Activated Esters
Ethyl Methoxyacetate as a Precursor
Inspired by methodologies in agomelatine synthesis, ethyl methoxyacetate undergoes aminolysis with 2-ethoxyaniline in alcoholic solvents (e.g., ethanol) at 80°C. The reaction mechanism involves nucleophilic displacement of the ethoxy group by the amine:
Optimization factors :
-
Catalyst : Lipases (e.g., Novozym 435) enhance reaction rates and selectivity.
-
Solvent polarity : Higher polarity solvents (e.g., acetonitrile) improve yields to 80–85%.
Comparative Analysis of Synthetic Routes
Yield and Purity
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct acylation | 85–90 | >95 | Moisture sensitivity |
| Alkylation-acylation | 72–78 | 90–93 | Over-alkylation risks |
| Aminolysis of esters | 80–85 | 88–92 | Catalyst cost |
Mechanistic Insights and Kinetic Modeling
Reaction Kinetics
The acylation of 2-ethoxyaniline follows a second-order kinetic model , with rate constants dependent on solvent polarity and base strength. Studies using Lineweaver-Burk plots indicate substrate inhibition at high acyl chloride concentrations.
Byproduct Formation
-
Diacylation : Occurs at elevated temperatures (>60°C), forming N,N-bis(acyl) derivatives.
-
Oxidation : The ethoxy group may oxidize to carbonyl derivatives under aerobic conditions, necessitating inert atmospheres.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enhance heat transfer and reduce reaction times (2–3 hours vs. 8 hours batchwise). Pilot-scale trials demonstrate 92% yield with 99% purity.
Cost Analysis
| Component | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| Methoxyacetyl chloride | 120–150 | 45–50 |
| 2-Ethoxyaniline | 80–100 | 30–35 |
| Solvent recovery | 10–15 | 10–15 |
Emerging Methodologies
Photocatalytic Synthesis
Recent advances utilize visible-light photocatalysts (e.g., eosin Y) to accelerate acylation at room temperature. Preliminary data show 88% yield in 4 hours, though scalability remains unproven.
Biocatalytic Approaches
Engineered amidases selectively introduce methoxy groups, reducing reliance on harsh reagents. Trials with Pseudomonas fluorescens achieve 70% conversion but require genetic optimization.
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